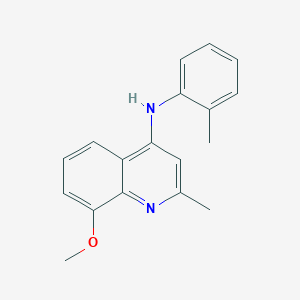

Onychine

Vue d'ensemble

Description

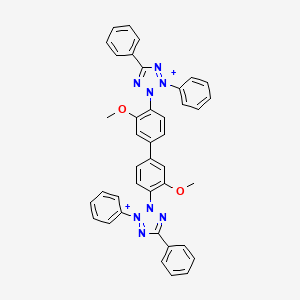

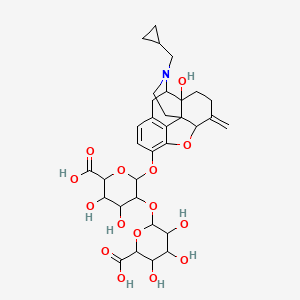

Onychine is a natural product found in Unonopsis spectabilis, Onychium contiguum, and other organisms with data available.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Onychine is a 4-azafluorenone alkaloid primarily found in the Annonaceae family. It exhibits various pharmacological activities including antifungal, antibacterial, anticancer, and antimalarial properties. Its synthesis involves complex methods like intramolecular cyclizations, multicomponent reactions, and microwave-assisted reactions. However, accessing new derivatives often requires toxic catalysts and harsh conditions, highlighting the need for more environmentally friendly synthesis methods (Gomes, de Souza, & Facchinetti, 2020).

Antimycotic Applications

A concise and efficient synthesis method for onychine, an antimycotic alkaloid, was developed using the vinylogous aza-Morita-Baylis-Hillman reaction. This synthesis pathway is significant for its potential in developing antimycotic treatments (Clary & Back, 2010).

Hybrid Antifungal Applications

The hybridization of onychine with the antifungal azole eberconazole resulted in a compound that showed moderate antifungal activity, differing from other azoles by not inhibiting ergosterol biosynthesis (Dombeck & Bracher, 2005).

Cardiovascular Applications

Onychin, derived from onychine, inhibits the proliferation of vascular smooth muscle cells (VSMCs) by regulating the cell cycle, potentially offering therapeutic value for cardiovascular diseases (Yang et al., 2005).

Endothelial Cell Protection

Onychin was found to protect endothelial cells from oxidative stress-induced apoptosis, suggesting its potential in preventing endothelial injury (Tuo et al., 2004).

Antimicrobial and Antimalarial Activities

Onychine and its analogs, isolated from Polyalthia debilis, demonstrated significant antimicrobial and antimalarial activities, indicating their potential for medicinal applications (Prachayasittikul et al., 2009).

Propriétés

Numéro CAS |

58787-04-5 |

|---|---|

Nom du produit |

Onychine |

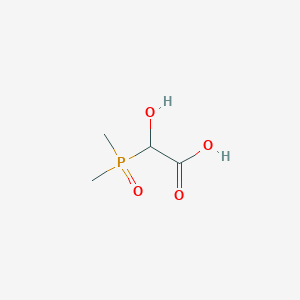

Formule moléculaire |

C13H9NO |

Poids moléculaire |

195.22 g/mol |

Nom IUPAC |

4-methylindeno[1,2-b]pyridin-5-one |

InChI |

InChI=1S/C13H9NO/c1-8-6-7-14-12-9-4-2-3-5-10(9)13(15)11(8)12/h2-7H,1H3 |

Clé InChI |

LTVBTVOAUQJJEV-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |

SMILES canonique |

CC1=C2C(=NC=C1)C3=CC=CC=C3C2=O |

Autres numéros CAS |

58787-04-5 |

Synonymes |

5H-indeno(1,2-b)pyridin-5-one onychine |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triphenyleno[1,12-bcd]thiophene](/img/structure/B1222175.png)

![2-Methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid](/img/structure/B1222185.png)